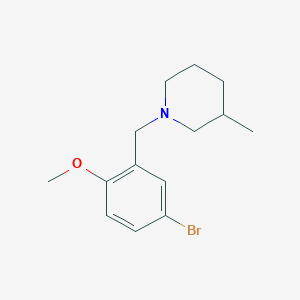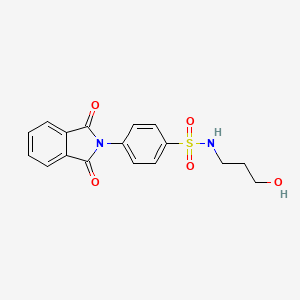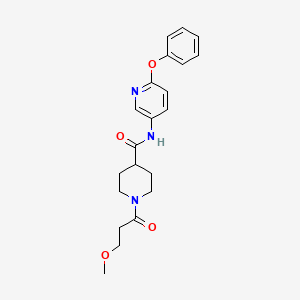![molecular formula C19H19NO4 B5164179 3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one, also known as JWH-250, is a synthetic cannabinoid that is commonly used in scientific research. This compound was first synthesized in 1999 by John W. Huffman, who is also the namesake for the JWH prefix. JWH-250 is a potent agonist of the cannabinoid receptors, which are located throughout the body and play a role in various physiological processes.
作用机制
3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are primarily located in the brain and peripheral nervous system. Upon binding to these receptors, 3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one can modulate various signaling pathways, including the inhibition of adenylate cyclase and the activation of MAP kinase pathways.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, inflammation, and immune function. This compound has also been shown to have neuroprotective effects, as well as potential therapeutic applications in the treatment of various diseases, such as cancer, multiple sclerosis, and epilepsy.
实验室实验的优点和局限性
3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one is a highly potent and selective agonist of the cannabinoid receptors, which makes it a valuable tool for studying the cannabinoid system in vitro and in vivo. However, the use of 3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one in lab experiments is limited by its potential toxicity and the lack of information regarding its long-term effects on the body.
未来方向
There are several future directions for research on 3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one, including the investigation of its potential therapeutic applications in the treatment of various diseases, as well as the development of novel synthetic cannabinoids that are more selective and less toxic than 3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one. Additionally, further research is needed to better understand the long-term effects of 3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one on the body, as well as its potential interactions with other drugs and medications.
合成方法
3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one is typically synthesized using a multistep process that involves the condensation of 2-methyl-3-pentanone with 4-morpholinobenzaldehyde, followed by a cyclization reaction to form the benzo[c]chromenone core. The resulting compound is then hydroxylated and methylated to yield 3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one.
科学研究应用
3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one has been extensively studied for its effects on the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. This compound has been used to investigate the role of the cannabinoid system in various diseases, such as cancer, multiple sclerosis, and epilepsy.
属性
IUPAC Name |
3-hydroxy-1-methyl-4-(morpholin-4-ylmethyl)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-10-16(21)15(11-20-6-8-23-9-7-20)18-17(12)13-4-2-3-5-14(13)19(22)24-18/h2-5,10,21H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHASJXEOCLJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=CC=CC=C3C(=O)O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)




![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)


![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)